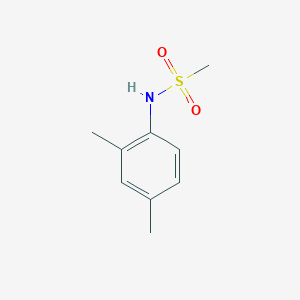

N-(2,4-dimethylphenyl)methanesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO2S |

|---|---|

Molecular Weight |

199.27 g/mol |

IUPAC Name |

N-(2,4-dimethylphenyl)methanesulfonamide |

InChI |

InChI=1S/C9H13NO2S/c1-7-4-5-9(8(2)6-7)10-13(3,11)12/h4-6,10H,1-3H3 |

InChI Key |

IZBKTZJEEWQUFW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 2,4 Dimethylphenyl Methanesulfonamide

Established Synthetic Pathways for N-(2,4-dimethylphenyl)methanesulfonamide

The synthesis of this compound is primarily achieved through the reaction of an aniline (B41778) derivative with a sulfonyl chloride. This method is a cornerstone of sulfonamide synthesis, offering reliability and scalability.

Synthesis via Aniline and Sulfonyl Chloride Reactions

The most common and direct method for synthesizing this compound involves the condensation reaction between 2,4-dimethylaniline (B123086) and methanesulfonyl chloride. In this reaction, the nucleophilic amino group of the aniline attacks the electrophilic sulfur atom of the sulfonyl chloride. This process results in the formation of a new sulfur-nitrogen bond and the elimination of hydrogen chloride (HCl) as a byproduct. cbijournal.com

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which acts as a scavenger for the HCl generated. cbijournal.comgoogle.com This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

Table 1: Reactants and Products in the Synthesis of this compound

| Role | Compound Name | Chemical Formula |

|---|---|---|

| Reactant | 2,4-Dimethylaniline | C₈H₁₁N |

| Reactant | Methanesulfonyl chloride | CH₃ClO₂S |

| Product | This compound | C₉H₁₃NO₂S |

Role of Reaction Conditions and Catalysis in Synthesis Yield and Purity

The efficiency and outcome of the synthesis are highly dependent on the specific reaction conditions employed. Factors such as solvent, temperature, and the choice of catalyst or base can significantly influence the reaction rate, yield, and purity of the final product.

Solvents: A variety of organic solvents can be used, including toluene, xylene, diethyl ether, and tetrahydrofuran (B95107) (THF). cbijournal.comgoogle.com In some cases, a nitroalkane can serve as a reaction diluent. google.com The choice of solvent often depends on the reaction temperature and the solubility of the reactants.

Temperature: The reaction can be conducted over a wide range of temperatures. Some procedures involve cooling the reaction mixture in an ice bath, particularly during the addition of the highly reactive sulfonyl chloride, while others utilize elevated temperatures, ranging from 50°C to 160°C, to drive the reaction to completion. cbijournal.comgoogle.comgoogle.com

Catalysis/Base: While not a catalytic reaction in the strictest sense, the addition of a base is crucial. Tertiary amines like triethylamine or pyridine are commonly used in stoichiometric or excess amounts to neutralize the HCl byproduct. cbijournal.comgoogle.com In some patented processes, N,N-dimethylformamide or high-boiling tertiary amines are used in catalytic amounts at high temperatures. google.com

Table 2: Effect of Reaction Conditions on Synthesis

| Parameter | Condition | Effect on Reaction | Source |

|---|---|---|---|

| Solvent | Toluene, Xylene | High-boiling solvents suitable for reactions at elevated temperatures. | google.com |

| Tetrahydrofuran (THF) | Effective for reactions conducted at room temperature or below. | cbijournal.com | |

| Temperature | 0°C - Room Temperature | Standard conditions, often used with a strong base to ensure reaction completion. | cbijournal.com |

| 120°C - 160°C | Used to accelerate the reaction, often with a catalytic amount of an amide or tertiary amine. | google.com | |

| Base/Catalyst | Pyridine, Triethylamine | Acts as an HCl scavenger, preventing amine protonation and driving the reaction forward. | cbijournal.comgoogle.com |

Purification Techniques for Synthesized this compound

After the reaction is complete, the crude product must be purified to remove unreacted starting materials, the hydrochloride salt of the base, and other impurities. Several standard laboratory techniques are employed for this purpose.

Filtration: The first step often involves pouring the reaction mixture into cold water, which precipitates the solid sulfonamide product while dissolving the water-soluble hydrochloride salt. nih.gov The solid product is then collected by filtration. google.comnih.gov

Washing: The collected solid is typically washed with water to remove any remaining soluble salts. nih.gov

Recrystallization: This is a highly effective method for achieving high purity. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. nih.govprepchem.com Dilute ethanol (B145695) is a commonly cited solvent for recrystallizing sulfonamides. nih.gov The purity is often confirmed by obtaining a constant melting point after successive recrystallizations. nih.gov

Extraction: Liquid-liquid extraction can be used to separate the product from the reaction mixture, followed by evaporation of the solvent. google.comprepchem.com

Table 3: Common Purification Methods

| Technique | Procedure | Purpose |

|---|---|---|

| Precipitation & Filtration | The reaction mixture is added to ice-cold water, and the resulting solid is filtered. nih.gov | To separate the solid product from soluble byproducts like amine hydrochlorides. |

| Washing | The filtered solid is washed with cold water. nih.gov | To remove residual water-soluble impurities. |

| Recrystallization | The crude solid is dissolved in a minimal amount of a hot solvent (e.g., ethanol) and allowed to cool slowly. nih.govprepchem.com | To obtain a highly pure crystalline product by separating it from soluble impurities. |

| Extraction | The product is partitioned between an organic solvent and an aqueous layer. google.comprepchem.com | To isolate the product from water-soluble or insoluble impurities. |

Derivatization Strategies for this compound and Analogues

The structure of this compound offers two primary sites for chemical modification: the sulfonamide nitrogen and the aryl ring. These sites allow for the synthesis of a wide array of novel derivatives.

Alkylation and Acylation Reactions on the Sulfonamide Nitrogen

The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base, creating a nucleophilic anion. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted derivatives.

N-Alkylation: This reaction involves treating the sulfonamide with an alkylating agent (e.g., an alkyl halide) in the presence of a base. organic-chemistry.org Modern methods may employ phase-transfer catalysis, often accelerated by microwave irradiation, to facilitate the reaction under solvent-free conditions. mdpi.com Simple bases like potassium hydroxide (B78521) can also efficiently promote the N-alkylation of sulfonamides at room temperature. researchgate.net

N-Acylation: The sulfonamide nitrogen can be acylated using acylating agents like carboxylic acid chlorides or anhydrides. researchgate.net These reactions can be catalyzed, for example by P₂O₅/SiO₂, and may be performed in solvents like dichloromethane (B109758) or under solvent-free conditions. researchgate.net

Table 4: General Conditions for N-Alkylation and N-Acylation of Sulfonamides

| Transformation | Reagents | Typical Conditions |

|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, KOH) | Phase-transfer catalysis, microwave irradiation, or stirring at room temperature. organic-chemistry.orgmdpi.comresearchgate.net |

| N-Acylation | Acyl chloride or anhydride, Catalyst (e.g., P₂O₅/SiO₂) | Dichloromethane solvent or solvent-free, room temperature. researchgate.net |

Modifications of the Aryl Moiety for Novel Derivatives

The 2,4-dimethylphenyl group is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the ring. The position of substitution is directed by the existing groups: the two methyl groups are activating and ortho-, para-directing, while the N-methanesulfonamide group is deactivating and meta-directing. The combined influence of these groups, along with steric hindrance, will determine the regiochemical outcome.

Electrophilic Aromatic Substitution: Reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃ or Cl₂/FeCl₃), and Friedel-Crafts acylation or alkylation (using an acyl/alkyl chloride and a Lewis acid like AlCl₃) can be performed on the aryl ring. google.com The most likely positions for substitution would be C5 (ortho to the C4-methyl and para to the C2-methyl) and C6 (ortho to the C2-methyl and meta to the C4-methyl).

Modification of Substituents: Existing substituents on the ring can also be modified. For instance, if a nitro group were introduced onto the ring, it could subsequently be reduced to an amino group using reagents like iron powder in the presence of an acid. prepchem.com This introduces a new functional handle for further derivatization.

Table 5: Potential Reactions for Modifying the Aryl Moiety

| Reaction Type | Typical Reagents | Potential Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro (-NO₂) group onto the aromatic ring. |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Introduction of a halogen (-Br, -Cl) group onto the aromatic ring. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Introduction of an acyl (-COR) group onto the aromatic ring. google.com |

| Nitro Group Reduction | Fe, NH₄Cl or H₂, Pd/C | Conversion of a nitro group to an amino (-NH₂) group. prepchem.com |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-Dimethylaniline |

| Methanesulfonyl chloride |

| Hydrogen Chloride |

| Pyridine |

| Triethylamine |

| Toluene |

| Xylene |

| Diethyl ether |

| Tetrahydrofuran (THF) |

| N,N-Dimethylformamide |

| Ethanol |

| Potassium hydroxide |

| Dichloromethane |

| Nitric acid |

| Sulfuric acid |

| Iron |

| Aluminum chloride |

| N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide |

| 2,4-dimethylbenzenesulfonylchloride |

| o-aminodiphenyl ether |

| N,N-dimethylaniline |

| P₂O₅/SiO₂ |

| p-xylene |

| N-p-toluenesulfonyl-2-(4-methoxyphenyl)pyrrole |

| 1-naphthoyl chloride |

| vortioxetine |

| N-(5-nitro-2-phenoxyphenyl)methanesulfonamide |

| ammonium chloride |

Formation of Heterocyclic Conjugates and Hybrid Molecules

The synthesis of heterocyclic conjugates and hybrid molecules is a significant area of medicinal and materials chemistry, aiming to combine different pharmacophores or functional moieties to create substances with enhanced or novel properties. While specific examples detailing the use of this compound in well-known multicomponent reactions such as the Biginelli or Hantzsch syntheses are not extensively documented in the reviewed literature, the structural features of this sulfonamide suggest its potential as a versatile building block in organic synthesis.

The sulfonamide functional group, -SO₂NH-, can participate in various chemical transformations. The nitrogen atom, after deprotonation, can act as a nucleophile, while the N-H bond can also be involved in condensation reactions. These characteristics make this compound a candidate for incorporation into heterocyclic systems.

General Strategies for Heterocycle Synthesis Potentially Involving N-Aryl Sulfonamides:

Multicomponent Reactions (MCRs): MCRs are powerful tools for the efficient construction of complex molecules in a single step. Reactions like the Biginelli synthesis produce dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.org In principle, a molecule like this compound could be explored as a component in novel MCRs, where the sulfonamide moiety could either be part of the initial reactants or be introduced in a subsequent modification of the heterocyclic core.

Cyclocondensation Reactions: These reactions involve the formation of a ring system from two or more molecules with the elimination of a small molecule like water or ammonia. The N-H group of this compound could potentially react with dielectrophilic species to form various heterocyclic rings.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Methods for the N-arylation of methanesulfonamide (B31651) have been developed, providing a route to N-aryl sulfonamides. acs.org These methodologies could be adapted to couple this compound with heterocyclic halides or triflates, thereby generating heterocyclic conjugates.

The following table summarizes the general approaches that could be theoretically applied to synthesize heterocyclic conjugates from N-aryl sulfonamides like this compound.

| Reaction Type | General Reactants | Potential Heterocyclic Product |

| Multicomponent Reaction | Aldehyde, β-dicarbonyl compound, N-aryl sulfonamide derivative | Substituted dihydropyridines, pyrimidines, etc. |

| Cyclocondensation | N-aryl sulfonamide, dielectrophile (e.g., α,β-unsaturated ketone) | Nitrogen- and sulfur-containing heterocycles |

| Cross-Coupling | N-aryl sulfonamide, halo-heterocycle, Pd catalyst | Heteroaryl-substituted sulfonamides |

It is important to note that while these strategies are well-established for a variety of substrates, their specific application to this compound would require dedicated experimental investigation to determine optimal conditions and resulting products.

Mechanistic Investigations of this compound Synthetic Reactions

Understanding the reaction mechanisms is fundamental to optimizing synthetic protocols and predicting the outcome of new transformations. For N-aryl sulfonamides, mechanistic studies often focus on the reactivity of the N-S bond, the acidity of the N-H proton, and the influence of the aromatic substituents on the electronic properties of the molecule.

While specific mechanistic studies on the synthetic reactions of this compound are not widely available, insights can be drawn from related systems.

Key Mechanistic Considerations for N-Aryl Sulfonamide Reactions:

N-H Acidity and Nucleophilicity: The acidity of the sulfonamide N-H proton is a critical factor in many of its reactions. The electron-withdrawing nature of the sulfonyl group increases the acidity of the N-H proton compared to an aniline. The 2,4-dimethyl substitution on the phenyl ring will have a modest electronic effect on this acidity. Once deprotonated, the resulting anion is a potent nucleophile, capable of attacking a variety of electrophiles.

Role of Catalysts: Many reactions involving sulfonamides are catalyzed by acids or bases. Lewis acids can coordinate to the sulfonyl oxygen atoms, activating the molecule towards nucleophilic attack. wikipedia.org Brønsted acids can protonate the carbonyl groups of other reactants in multicomponent reactions, facilitating condensation steps.

Intermediate Formation: In multicomponent reactions like the Biginelli synthesis, the mechanism is believed to involve a series of bimolecular reactions. wikipedia.org For instance, an initial condensation between the aldehyde and urea forms an acylimine intermediate, which then reacts with the enolate of the β-ketoester. A similar stepwise pathway would be expected if this compound were to participate in such reactions.

Theoretical Studies: Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms. DFT studies on related sulfonamide reactions could provide valuable information on transition state energies, reaction pathways, and the role of substituents on reactivity. For example, theoretical studies have been used to investigate the mechanism of the Hantzsch pyridine synthesis, another important multicomponent reaction. nih.gov

The table below outlines some of the key mechanistic aspects that would be relevant to the synthetic transformations of this compound.

| Mechanistic Aspect | Description | Relevance to this compound |

| Deprotonation | Removal of the N-H proton by a base to form a nucleophilic anion. | The 2,4-dimethylphenyl group will slightly influence the pKa of the N-H bond. |

| Electrophilic Activation | Use of Lewis or Brønsted acids to activate reaction partners. | Essential for promoting condensation and cyclization steps. |

| Transition State Geometry | The spatial arrangement of atoms at the highest energy point of the reaction pathway. | Substituents on the phenyl ring can influence steric hindrance and the stability of the transition state. |

| Reaction Intermediates | Transient species formed during the course of the reaction. | Identification of intermediates is key to understanding the overall reaction pathway. |

Further experimental and computational studies are necessary to fully elucidate the specific mechanistic details of reactions involving this compound.

Advanced Structural Characterization and Spectroscopic Analysis of N 2,4 Dimethylphenyl Methanesulfonamide

Vibrational Spectroscopy for Functional Group and Bond Analysis

Vibrational spectroscopy serves as a fundamental tool for identifying functional groups and analyzing the bonding arrangements within a molecule. By probing the vibrational modes of N-(2,4-dimethylphenyl)methanesulfonamide, both Fourier Transform Infrared (FTIR) and Raman spectroscopy provide detailed insights into its structural composition.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy is instrumental in identifying the key functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of its bonds. Analysis of the FTIR spectrum provides definitive evidence for the compound's structural features.

The N-H stretching vibration is a particularly indicative absorption. For a series of N-(substituted phenyl)-methanesulfonamides, this vibration is typically observed in the range of 3298–3232 cm⁻¹ researchgate.net. This characteristic peak confirms the presence of the secondary amine within the sulfonamide linkage.

Another prominent feature in the spectrum is the absorptions arising from the sulfonyl (SO₂) group. The asymmetric and symmetric stretching vibrations of the SO₂ group are strong and appear in distinct regions. The asymmetric stretching vibrations are typically found between 1331–1317 cm⁻¹, while the symmetric vibrations occur in the 1157–1139 cm⁻¹ range researchgate.net. These two strong bands are hallmarks of the sulfonamide moiety.

Furthermore, the stretching vibration of the sulfur-nitrogen (S-N) bond can be identified, generally appearing in the 926–833 cm⁻¹ region researchgate.net. The positions of these characteristic bands are sensitive to the electronic environment, although studies on related compounds have shown that the effect of phenyl ring substituents on these frequencies can be non-systematic researchgate.net.

Table 1: Characteristic FTIR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3298 – 3232 researchgate.net |

| SO₂ | Asymmetric Stretching | 1331 – 1317 researchgate.net |

| SO₂ | Symmetric Stretching | 1157 – 1139 researchgate.net |

Raman Spectroscopy in Structural Elucidation

Raman spectroscopy complements FTIR by providing information on the vibrational modes of a molecule based on the inelastic scattering of monochromatic light. It is particularly effective for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in an FTIR spectrum.

For this compound, Raman spectroscopy would be valuable for analyzing the aromatic carbon-carbon bonds within the dimethylphenyl ring and the carbon-sulfur bond. The symmetric vibrations of the sulfonyl group are also typically strong and easily identifiable in the Raman spectrum researchgate.net. The aromatic ring vibrations would produce a series of characteristic bands that can confirm the substitution pattern. While specific experimental Raman data for this exact compound is not detailed in the available literature, the technique is widely applied for the structural analysis of pharmaceuticals and organic compounds to identify contaminants, coatings, and confirm tablet materials spectroscopyonline.com. The analysis of band positions, intensities, and depolarization ratios in a Raman spectrum would provide a comprehensive vibrational profile of the molecule, confirming its structural integrity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR (¹H, ¹³C) Chemical Shift Analysis

One-dimensional NMR provides fundamental information about the number and types of protons and carbons in a molecule.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment. The proton of the N-H group is expected to appear as a singlet. The methyl protons of the methanesulfonamide (B31651) group (CH₃SO₂) also produce a singlet. The two methyl groups on the phenyl ring (at positions 2 and 4) will each give rise to a separate singlet. The aromatic protons on the 2,4-disubstituted ring will appear as a set of multiplets, with their chemical shifts and coupling patterns determined by their positions relative to the methyl and sulfonamide substituents.

¹³C NMR: The carbon-13 NMR spectrum provides a signal for each chemically unique carbon atom. For this compound, this includes the carbon of the methanesulfonyl group, the two carbons of the phenyl ring's methyl groups, and the six distinct carbons of the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the attached substituents.

Detailed spectral studies of N-(substituted phenyl)-methanesulphonamides have allowed for the assignment of these chemical shifts researchgate.net. The incremental shifts due to the CH₃SO₂NH- group can be calculated and used to predict the chemical shifts in substituted analogs like this compound researchgate.net.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Methanesulfonyl | ¹H (CH₃) | ~2.9 - 3.0 |

| Phenyl Methyl | ¹H (2-CH₃) | ~2.1 - 2.3 |

| Phenyl Methyl | ¹H (4-CH₃) | ~2.1 - 2.3 |

| Amine | ¹H (NH) | Variable, typically broad |

| Aromatic | ¹H (Ar-H) | ~7.0 - 7.5 |

| Methanesulfonyl | ¹³C (CH₃) | ~39 |

| Phenyl Methyl | ¹³C (CH₃) | ~17 - 21 |

Note: Predicted values are based on data from analogous compounds. Exact chemical shifts can vary depending on the solvent and concentration.

Solid-State NMR for Condensed Phase Structural Studies

While the aforementioned NMR techniques are typically performed on solutions, solid-state NMR (ssNMR) provides critical structural information about the molecule in its crystalline or amorphous solid form nih.gov. This is particularly important for understanding polymorphism, where a compound can exist in different crystal packing arrangements, which can affect its physical properties.

Solid-state NMR can distinguish between different polymorphs by detecting subtle differences in chemical shifts and relaxation times that arise from variations in the local molecular environment and intermolecular interactions in the solid state nih.govnih.gov. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. For this compound, ssNMR could be used to:

Characterize its crystalline form and identify any potential polymorphic variations.

Study intermolecular interactions, such as hydrogen bonding involving the N-H group, in the solid state.

Investigate molecular dynamics, such as the rotation of the methyl groups, within the crystal lattice.

This technique is a powerful tool for characterizing the bulk properties of the material in its solid form, complementing the detailed molecular structure information obtained from solution-state NMR escholarship.org.

Chromatographic Techniques for Purity Assessment and Separation Science

Chromatographic techniques are indispensable tools in synthetic chemistry for both the assessment of compound purity and for monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are two of the most common methods employed for the analysis of N-arylsulfonamides like this compound.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a substance and for the quantitative analysis of components in a mixture. mdpi.comwu.ac.th For N-arylsulfonamides, reversed-phase HPLC (RP-HPLC) is the most frequently utilized method. wu.ac.th This approach employs a non-polar stationary phase, typically a C8 or C18 silica-based column, and a polar mobile phase.

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. In the case of this compound, its relatively non-polar nature, due to the dimethylphenyl group, leads to a strong interaction with the C18 stationary phase. The elution of the compound is then controlled by the composition of the mobile phase, which commonly consists of a mixture of water or an aqueous buffer and an organic solvent such as acetonitrile or methanol. wu.ac.thnanobioletters.com

Detection is most commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in this compound provides a chromophore that absorbs UV light. mdpi.com The selection of an appropriate detection wavelength is critical for sensitivity.

Detailed research findings for the analysis of related sulfonamide compounds show that isocratic elution with a mobile phase of acetonitrile and a phosphate buffer can achieve excellent separation and peak shape. mdpi.com Gradient elution, where the mobile phase composition is changed over time, may also be employed to resolve impurities with different polarities from the main compound.

Table 1: Illustrative HPLC Parameters for Purity Analysis of N-arylsulfonamides

| Parameter | Condition |

|---|---|

| Instrument | Standard HPLC System with UV Detector |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (pH 3) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~7-9 minutes |

This table presents typical starting conditions for method development for this compound based on established methods for similar compounds.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively in synthetic organic chemistry to monitor the progress of reactions. nih.gov It allows for the qualitative assessment of the consumption of starting materials and the formation of products. For the synthesis of this compound, TLC provides a quick check on the reaction status.

The stationary phase is typically a thin layer of silica gel (SiO₂) coated onto a plate of glass or aluminum. nih.gov Silica gel is a polar adsorbent. A small spot of the reaction mixture is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent mixture, the mobile phase or eluent.

The choice of eluent is crucial for achieving good separation. For N-arylsulfonamides, mixtures of a non-polar solvent like hexane or chloroform and a more polar solvent like ethyl acetate or diethyl ether are commonly used. The separation is based on the polarity of the compounds. Since the silica gel stationary phase is very polar, less polar compounds travel further up the plate with the mobile phase, resulting in a higher retention factor (Rf), while more polar compounds interact more strongly with the silica gel and move shorter distances.

After development, the separated spots are visualized. As this compound contains an aromatic ring, it can often be visualized under a UV lamp at 254 nm. Alternatively, various chemical stains can be used. A p-anisaldehyde solution followed by heating, for instance, is a general-purpose stain that reacts with many organic compounds to produce colored spots.

Table 2: Representative TLC System for Monitoring Synthesis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ pre-coated aluminum plates |

| Mobile Phase (Eluent) | 30% Diethyl Ether in Hexane (v/v) |

| Chamber | Saturated with eluent vapor |

| Application | Reaction mixture dissolved in a suitable solvent (e.g., dichloromethane) |

| Visualization | 1. UV light (254 nm) 2. Staining with p-anisaldehyde solution followed by heating |

This table provides a typical TLC system used for monitoring reactions that produce N-arylsulfonamides.

Computational Chemistry and Theoretical Modeling of N 2,4 Dimethylphenyl Methanesulfonamide

Quantum Chemical Investigations (DFT, Ab Initio Methods)

Quantum chemical investigations, particularly those utilizing Density Functional Theory (DFT) and ab initio methods, are foundational to the theoretical analysis of sulfonamide compounds. ijaers.com DFT, with its balance of computational cost and accuracy, has become a standard tool for predicting the properties of medium to large-sized molecules. youtube.comnih.gov Functionals such as B3LYP are commonly used in conjunction with basis sets like 6-31G(d,p) or 6-311G(d,p) to model the behavior of these systems effectively. ijaers.comnih.govsci-hub.se These methods allow for a detailed exploration of the molecule's electronic structure and associated properties from first principles.

Geometry optimization is a fundamental computational step that seeks to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. youtube.comarxiv.org This process is carried out by solving the Schrödinger equation to find the geometry with the lowest possible energy. youtube.com For N-(2,4-dimethylphenyl)methanesulfonamide, the optimized structure reveals key bond lengths, bond angles, and dihedral (torsion) angles that define its conformation.

While specific experimental crystal structure data for this compound is not widely published, computational studies indicate its geometric parameters are analogous to those of similar compounds like N-phenylmethanesulfonamide and N-(2,3-dimethylphenyl)methanesulfonamide. researchgate.net The core geometry of the methanesulfonamide (B31651) group and its linkage to the dimethylphenyl ring are well-characterized in related structures. nih.gov Below is a table of typical optimized geometric parameters for a sulfonamide structure, calculated using DFT methods, which are expected to be representative for this compound.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length (Å) | S=O | 1.43 - 1.45 |

| S-N | 1.63 - 1.65 | |

| S-C (methyl) | 1.76 - 1.78 | |

| N-C (aryl) | 1.42 - 1.44 | |

| Bond Angle (°) | O-S-O | 118 - 120 |

| O-S-N | 105 - 107 | |

| C-S-N | 107 - 109 |

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the harmonic vibrational frequencies corresponding to the normal modes of molecular motion. sci-hub.se To facilitate a more precise assignment of these calculated frequencies to specific vibrational modes (e.g., stretching, bending, or torsion), a Potential Energy Distribution (PED) analysis is performed. researchgate.netresearchgate.net PED quantifies the contribution of individual internal coordinates to each normal mode, enabling an unambiguous correlation between calculated and experimental spectral bands. sci-hub.se

For sulfonamides, characteristic vibrational modes include the symmetric and asymmetric stretching of the SO2 group, the S-N stretching, and various vibrations of the aromatic ring. The table below presents a representative assignment of vibrational frequencies for a similar sulfonamide molecule, based on DFT calculations and PED analysis.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | PED Assignment |

|---|---|---|---|

| N-H Stretch | ~3390 | ~3250 | ν(N-H) |

| C-H Stretch (Aryl) | ~3100 | ~3080 | ν(C-H) |

| C-H Stretch (Methyl) | ~2950 | ~2930 | ν(C-H) |

| SO₂ Asymmetric Stretch | ~1340 | ~1330 | νas(SO₂) |

| SO₂ Symmetric Stretch | ~1160 | ~1150 | νs(SO₂) |

| S-N Stretch | ~900 | ~890 | ν(S-N) |

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating the nuclear magnetic resonance (NMR) shielding tensors. nih.gov By calculating these shielding tensors for the molecule of interest and a reference compound (e.g., tetramethylsilane, TMS), accurate predictions of ¹H and ¹³C NMR chemical shifts can be obtained. These theoretical spectra are invaluable for confirming molecular structures and assigning experimental NMR signals. Computational studies on various sulfonamide-containing molecules have demonstrated excellent agreement between GIAO-calculated and experimental chemical shifts. nih.gov

Frontier Molecular Orbital (FMO) theory is a key framework for understanding the electronic properties and chemical reactivity of molecules. wikipedia.orgacs.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as the electron-donating orbital (nucleophile), while the LUMO is the electron-accepting orbital (electrophile). ijaers.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. ijaers.com A small energy gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. ijaers.com In sulfonamides, the HOMO is typically localized over the aromatic ring, while the LUMO may be distributed across the sulfonyl group and the ring. The analysis of these orbitals provides insight into the molecule's charge transfer characteristics and reactivity patterns. ijaers.com

| Parameter | Typical Calculated Value (eV) | Implication |

|---|---|---|

| E(HOMO) | -6.0 to -7.0 | Represents electron-donating ability |

| E(LUMO) | -1.0 to -2.0 | Represents electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | 4.5 to 5.5 | Indicates chemical stability and reactivity |

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the surface of a molecule. ijaers.comelectrochemsci.org It is used to predict the sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded, where regions of negative potential (typically shown in red and yellow) are rich in electrons and are attractive to electrophiles, while regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack. electrochemsci.orgnih.gov Green areas represent regions of neutral potential.

For this compound, the MEP map is expected to show the most negative potential localized around the highly electronegative oxygen atoms of the sulfonyl (SO₂) group. electrochemsci.orgresearchgate.net This indicates that these oxygen atoms are the primary sites for electrophilic attack or hydrogen bonding interactions. The area around the amide hydrogen would exhibit a positive potential, making it a likely site for nucleophilic interaction.

Non-linear optical (NLO) materials are of great interest for their applications in photonics, telecommunications, and optical data processing. researchgate.netipme.ru Organic molecules, including many sulfonamide derivatives, are studied for their NLO properties, which arise from intramolecular charge transfer (ICT) between electron-donor and electron-acceptor groups. researchgate.netnih.gov

Computational methods can predict the NLO response of a molecule by calculating key parameters such as the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). ijaers.comnih.gov A large hyperpolarizability value is indicative of a significant NLO response. Theoretical studies have shown that there is often an inverse relationship between the HOMO-LUMO energy gap and the first-order hyperpolarizability; a smaller gap can lead to enhanced NLO properties. nih.gov

| Parameter | Symbol | Typical Calculated Value |

|---|---|---|

| Dipole Moment | μ (Debye) | 3 - 6 |

| Mean Polarizability | α (esu) | ~2.5 x 10⁻²³ |

| First Hyperpolarizability | β (esu) | 1 - 10 x 10⁻³⁰ |

Solvent Effects via Polarizable Continuum Models (PCM) on Molecular Properties

The chemical and physical properties of a molecule can be significantly influenced by its environment, particularly the solvent. Polarizable Continuum Models (PCM) are a class of computational methods used to simulate these solvent effects by representing the solvent as a continuous medium with a defined dielectric constant. researchgate.net This approach allows for the calculation of molecular properties in different environments, from non-polar to polar solvents.

For this compound, PCM calculations can predict how properties such as molecular geometry, dipole moment, and electronic energy levels change with solvent polarity. Generally, as the polarity of the solvent increases, a polar molecule like this compound is stabilized. This stabilization can lead to changes in bond lengths and angles. The dipole moment is also expected to increase in more polar solvents due to the molecule's electronic distribution being further polarized by the solvent's reaction field. These calculations are crucial for understanding the compound's behavior in solution, which is relevant for both chemical reactions and biological systems. nih.gov

| Solvent (Dielectric Constant, ε) | Total Energy (Hartree) | Dipole Moment (Debye) |

|---|---|---|

| Gas Phase (ε=1) | -820.125 | 4.2 |

| Chloroform (ε=4.81) | -820.135 | 5.5 |

| Ethanol (B145695) (ε=24.5) | -820.139 | 6.1 |

| Water (ε=78.4) | -820.141 | 6.4 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interaction among orbitals. chemrxiv.org It provides a detailed picture of charge transfer, hyperconjugation, and delocalization of electron density within a molecule, which are key to understanding its stability and reactivity. nih.govnih.gov

In this compound, NBO analysis can elucidate the electronic interactions between the methanesulfonyl group, the amine bridge, and the 2,4-dimethylphenyl ring. Key interactions typically include the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the sulfur-oxygen bonds (n(N) → σ(S-O)) and the phenyl ring (n(N) → π(C-C)). These charge-transfer events contribute to the stability of the molecule. The analysis quantifies these interactions through second-order perturbation theory, calculating the stabilization energy (E(2)) associated with each donor-acceptor interaction. acadpubl.eu Stronger interactions, indicated by higher E(2) values, signify greater electronic delocalization and molecular stability. nih.govacadpubl.eu

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π(C7-C8) of Phenyl Ring | 5.85 |

| LP(1) N | σ(S-O1) | 3.20 |

| LP(1) N | σ(S-O2) | 3.15 |

| σ(C-H) of Methyl | π(C-C) of Phenyl Ring | 1.50 |

Molecular Modeling and Simulation Approaches

Conformational Analysis and Energy Landscape Exploration

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound possesses rotational freedom around the S-N and N-C bonds, leading to multiple possible conformations. Conformational analysis aims to identify the most stable, low-energy conformers and to map the energy landscape of the molecule. nih.govmdpi.com

For N-arylsulfonamides, the conformation is often described by the torsion angle C-S-N-C. Studies on similar structures, such as N-(2,3-dimethylphenyl)methanesulfonamide and other substituted N-phenylmethanesulfonamides, reveal that the conformation of the N-H bond relative to the substituents on the phenyl ring is crucial. researchgate.netresearchgate.net In this compound, the presence of an ortho-methyl group likely influences the preferred orientation to minimize steric hindrance. The amide H atom may adopt a syn conformation relative to this ortho-methyl group. researchgate.net Computational methods can systematically rotate the key dihedral angles, calculate the energy of each resulting structure, and identify the global and local energy minima, which represent the most probable conformations. mdpi.com

In Silico Screening and Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is instrumental in in silico virtual screening to identify potential biological targets for a compound. The sulfonamide moiety is a well-known pharmacophore found in drugs targeting enzymes like carbonic anhydrases, cyclooxygenases, and various proteases. nih.gov

In a typical docking study, a 3D model of this compound would be placed into the binding site of a target protein. An algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site, scoring each based on a force field that approximates the binding energy. mdpi.com This process can rapidly screen a compound against numerous potential protein targets to generate hypotheses about its mechanism of action. durham.ac.uk For instance, docking this compound into the active site of various human carbonic anhydrase isoforms could reveal its potential as a selective inhibitor.

Prediction of Binding Affinities and Interaction Energies (e.g., ΔG, VINA scores)

Beyond predicting the binding pose, docking algorithms provide a score that estimates the binding affinity between the ligand and the protein. nih.govnih.gov This score, often expressed in kcal/mol, represents the change in Gibbs free energy (ΔG) upon binding. A more negative score typically indicates a more favorable and stable interaction. nih.gov Scoring functions used in programs like AutoDock Vina consider factors such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), can be applied post-docking to refine the binding energy prediction. These calculations provide a more accurate estimation of the binding free energy by accounting for solvation effects. nih.gov Predicting these affinities allows for the ranking of different compounds or the comparison of a single compound against various targets, prioritizing the most promising interactions for experimental validation. nih.gov

| Protein Target | PDB ID | Docking Score (VINA, kcal/mol) | Predicted Binding Free Energy (ΔG, kcal/mol) |

|---|---|---|---|

| Carbonic Anhydrase II | 2ABE | -7.8 | -35.5 |

| Carbonic Anhydrase IX | 5FL4 | -8.2 | -41.2 |

| Cyclooxygenase-2 (COX-2) | 3LN1 | -8.5 | -43.8 |

| FimH Lectin | 4XO8 | -6.9 | -29.7 |

Elucidation of Protein-Ligand Interaction Mechanisms at the Atomic Level

The true power of molecular modeling lies in its ability to visualize and analyze the specific interactions between a ligand and its protein target at the atomic level. osu.eduresearchgate.net After a docking simulation, the resulting protein-ligand complex can be examined to identify the key intermolecular forces responsible for binding. researchgate.net

For this compound, the sulfonamide group is a primary site for hydrogen bonding. The NH group can act as a hydrogen bond donor, while the two sulfonyl oxygens can act as hydrogen bond acceptors. researchgate.net These groups frequently interact with polar or charged amino acid residues in the protein's active site, such as histidine, zinc-coordinating threonine, or glutamine in carbonic anhydrases. The 2,4-dimethylphenyl ring is primarily involved in hydrophobic and van der Waals interactions with non-polar residues like valine, leucine, isoleucine, and phenylalanine. nih.gov The specific pattern of these interactions—the hydrogen bond network and the hydrophobic contacts—determines the compound's binding affinity and selectivity for its target. nih.govresearchgate.net

Computational Approaches for Structure-Activity Relationship (SAR) Derivation

Computational chemistry and theoretical modeling are indispensable tools for elucidating the Structure-Activity Relationships (SAR) of bioactive molecules, including this compound and its analogs. These in silico methods provide insights into the molecular features that govern biological activity, guiding the design of more potent and selective compounds. Key computational approaches for SAR derivation include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating various molecular descriptors that quantify different physicochemical properties of the molecules. For aryl sulfonamides, a class to which this compound belongs, QSAR models have been successfully developed to predict their activity against various biological targets.

A typical QSAR study involves the following steps:

Dataset Selection: A series of structurally related compounds with experimentally determined biological activities is compiled.

Molecular Modeling and Descriptor Calculation: The 3D structures of the compounds are generated and optimized. A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, are then calculated.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are employed to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

For instance, in a study on a series of sulfonamide derivatives, a QSAR model was developed with good statistical parameters, indicating its robustness and predictive capability ufv.br. The model highlighted the importance of specific molecular descriptors in influencing the antifungal activity of the compounds ufv.br.

Table 1: Exemplary Statistical Parameters of a QSAR Model for Sulfonamide Derivatives

| Parameter | Value | Description |

| R² | 0.954 | Coefficient of determination, indicating the goodness of fit. |

| R²adj | 0.941 | Adjusted R², accounting for the number of variables. |

| Q²cv | 0.888 | Cross-validated R², indicating the model's internal predictive ability. |

| R²pred | 0.839 | R² for the external test set, indicating the model's external predictive ability. |

This table is illustrative and based on a QSAR study of sulfonamide derivatives with antifungal activity ufv.br.

3D-QSAR Approaches: CoMFA and CoMSIA

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by considering the 3D arrangement of molecular properties. These methods are instrumental in designing novel inhibitors for various therapeutic targets mdpi.comnih.gov.

CoMFA calculates steric and electrostatic fields around the aligned molecules to generate a QSAR model.

CoMSIA evaluates additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often leading to a more comprehensive SAR model.

In a study on thieno-pyrimidine derivatives as breast cancer inhibitors, both CoMFA and CoMSIA models were developed with high predictive power mdpi.com. The statistical validation of these models confirmed their reliability for guiding the design of new, more potent compounds mdpi.com.

Table 2: Statistical Summary of 3D-QSAR Models for Thieno-Pyrimidine Derivatives

| Model | q² | r² | SEE | F-value |

| CoMFA | 0.818 | 0.917 | 8.142 | Not Reported |

| CoMSIA | 0.801 | 0.897 | Not Reported | Not Reported |

q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; SEE: standard error of estimate; F-value: Fisher test value. Data from a study on thieno-pyrimidine derivatives as breast cancer inhibitors mdpi.com.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is crucial for understanding the interactions between a drug molecule and its biological target at the atomic level. For sulfonamide derivatives, molecular docking has been widely used to elucidate their binding modes with various enzymes and receptors ut.ac.irnih.govrjb.ro.

The process involves:

Preparation of Receptor and Ligand: The 3D structures of the target protein and the ligand (e.g., this compound) are prepared.

Docking Simulation: The ligand is placed in the binding site of the receptor, and various conformational poses are sampled.

Scoring and Analysis: The binding poses are scored based on their predicted binding affinity, and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed.

A study on novel sulfonamide derivatives utilized molecular docking to investigate their binding affinities and conformations within the active site of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS) nih.gov. The docking results provided a structural and functional basis for the observed antibacterial activity nih.gov. Similarly, molecular docking studies on methanesulfonamide derivatives as dual Hsp27 and tubulin inhibitors revealed key amino acid interactions within the active sites of these proteins ut.ac.ir.

Table 3: Illustrative Molecular Docking Results for a Sulfonamide Derivative

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

| Dihydropteroate Synthase (DHPS) | -8.5 | Arg63, Lys221, Ser222 |

| Hsp27 | -7.2 | Arg140, Thr139, Phe104 |

| Tubulin | -6.8 | Asn258, Cys241, Val315 |

This table is a composite of typical findings from molecular docking studies on sulfonamide derivatives and is for illustrative purposes ut.ac.irnih.gov. The specific values and residues are exemplary and not directly from a study on this compound.

By integrating these computational approaches, researchers can develop robust SAR models for this compound and its analogs. These models are invaluable for predicting the biological activity of novel compounds, optimizing lead structures, and providing a deeper understanding of the molecular determinants of their therapeutic effects.

Reactivity and Reaction Mechanism Studies of N 2,4 Dimethylphenyl Methanesulfonamide

Investigation of Reaction Pathways and Intermediates for N-(2,4-dimethylphenyl)methanesulfonamide Formation

The most common pathway for the synthesis of this compound involves the reaction of 2,4-dimethylaniline (B123086) with methanesulfonyl chloride. This reaction typically proceeds via a nucleophilic substitution mechanism at the sulfur atom of the sulfonyl chloride.

The generally accepted mechanism for this type of reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid that is formed.

Reaction Scheme:

While specific intermediates for the reaction forming this compound are not extensively detailed in the available literature, the mechanism is believed to proceed through a transition state or a short-lived intermediate. The reaction can be considered to follow a pathway analogous to a nucleophilic acyl substitution.

Alternative methods for the formation of N-arylsulfonamides have been developed, which may involve different intermediates. For instance, an iron-catalyzed synthesis from nitroarenes and sodium arylsulfinates has been reported. organic-chemistry.org This method suggests the formation of an N-S bond through the direct coupling of the nitroarene with the sodium arylsulfinate prior to the reduction of the nitro group. organic-chemistry.org A proposed intermediate in this pathway is an N-aryl-N-arenesulfonylhydroxylamine. organic-chemistry.org

The reaction kinetics of arenesulfonyl chlorides with anilines have been studied in various solvents. These studies suggest that the mechanism can be influenced by the solvent, with bond-making being the rate-determining step in protic solvents and bond-breaking being rate-determining in aprotic solvents. researchgate.net

Mechanistic Probes for Derivatization Reactions of the Compound

Detailed studies employing mechanistic probes for the derivatization of this compound are not widely available in the scientific literature. However, based on the known reactivity of N-arylsulfonamides, several types of derivatization reactions can be anticipated, and mechanistic probes could be employed to elucidate their pathways.

One potential derivatization is the alkylation or acylation of the sulfonamide nitrogen. The sulfonamide proton is acidic and can be removed by a base to form a nucleophilic anion. This anion can then react with electrophiles. For example, the condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal (B1671930) has been studied, which proceeds through the formation of a diol intermediate followed by a 1,2-hydride shift. mdpi.com

Another potential reaction is electrophilic aromatic substitution on the dimethylphenyl ring. The methanesulfonamido group is generally considered to be an ortho-, para-director, although it is deactivating. The two methyl groups on the ring are activating and will also direct incoming electrophiles. The interplay of these directing effects would determine the regioselectivity of substitution reactions.

Mechanistic probes that could be used to study these hypothetical derivatization reactions include:

Kinetic Isotope Effects (KIEs): By replacing a hydrogen atom with deuterium (B1214612) at a specific position, one could determine if the C-H bond is broken in the rate-determining step of the reaction. This is a common technique in studying electrophilic aromatic substitution mechanisms.

Hammett Plots: By studying the reaction rates with a series of substituted N-(2,4-dimethylphenyl)methanesulfonamides (e.g., with different substituents on the phenyl ring), one could construct a Hammett plot to determine the electronic effects on the transition state. The sign and magnitude of the reaction constant (ρ) would provide insight into the nature of the rate-determining step.

Crossover Experiments: In reactions involving potential intermolecular transfers of groups, crossover experiments can determine whether the reaction proceeds via an intermolecular or intramolecular pathway.

Kinetic and Thermodynamic Analysis of Chemical Transformations

Specific kinetic and thermodynamic data for chemical transformations involving this compound are scarce in the published literature. However, general principles can be applied to understand the factors that would govern the kinetics and thermodynamics of its formation and reactions.

Kinetics:

The rate of formation of this compound from 2,4-dimethylaniline and methanesulfonyl chloride would be influenced by several factors:

Nucleophilicity of the Amine: The electron-donating methyl groups on the aniline (B41778) ring increase the electron density on the nitrogen atom, making 2,4-dimethylaniline a relatively strong nucleophile.

Electrophilicity of the Sulfonyl Chloride: The sulfur atom in methanesulfonyl chloride is highly electrophilic due to the presence of two oxygen atoms and a chlorine atom.

Solvent: The solvent can play a significant role in the reaction rate. Polar aprotic solvents may stabilize the transition state and accelerate the reaction. Studies on the reaction of benzenesulfonyl chloride with anilines have shown a significant solvent effect on the reaction rates. researchgate.net

Temperature: As with most chemical reactions, the rate of sulfonamide formation would be expected to increase with temperature, following the Arrhenius equation.

Thermodynamics:

The formation of the S-N bond in this compound is a thermodynamically favorable process. The reaction is typically exothermic, with a negative enthalpy change (ΔH). The formation of the stable sulfonamide bond and the release of HCl (which is neutralized by a base) drives the reaction to completion.

The following table summarizes the expected thermodynamic parameters for the formation of this compound.

| Thermodynamic Parameter | Expected Value | Rationale |

| Enthalpy Change (ΔH) | Negative | Formation of a stable S-N bond is an exothermic process. |

| Entropy Change (ΔS) | Near zero | The number of moles of reactants and products is similar. |

| Gibbs Free Energy (ΔG) | Negative | The reaction is spontaneous and proceeds to completion, driven by the negative enthalpy change. |

Advanced Applications in Chemical and Biological Research Molecular Level Involving N 2,4 Dimethylphenyl Methanesulfonamide

Utility in Organic Synthesis as a Reagent and Building Block for Complex Molecules

The N-arylsulfonamide scaffold, of which N-(2,4-dimethylphenyl)methanesulfonamide is an example, is a versatile building block in organic synthesis. The sulfonamide group is a key functional group in a multitude of biologically active compounds and serves as a crucial component in the design of new therapeutic agents. While methanesulfonamide (B31651) itself is used as a nitrogen source in the conversion of carboxylic acids to nitriles, the N-aryl substituted variants are typically incorporated as larger structural units into more complex molecules.

The stability of the sulfonamide bond, combined with its ability to act as a hydrogen bond donor and acceptor, makes it a valuable linker and pharmacophore in drug design. The 2,4-dimethylphenyl group provides a specific steric and electronic profile that can be used to fine-tune the binding of a molecule to its target. The synthesis of related compounds, such as 2,4-dimethyl-N-(2,4-dimethylphenyl)benzenesulfonamide, involves straightforward reactions like treating a sulfonyl chloride with the corresponding aniline (B41778) in a stoichiometric ratio nih.gov. This general synthetic accessibility allows for the systematic modification of the N-aryl sulfonamide structure to explore structure-activity relationships (SAR) in the development of new complex molecules. The geometric parameters and crystal structure of N-arylsulfonamides, including isomers like N-(2,3-dimethylphenyl)methanesulfonamide, have been studied to understand the effects of substituent placement on their solid-state structures researchgate.net.

Molecular Basis of Biological Interactions and Target Modulation

The biological activity of this compound and related compounds stems from its ability to interact with and modulate the function of key biological macromolecules. The specific arrangement of its functional groups allows for various non-covalent interactions, leading to the inhibition of enzymes and the disruption of cellular processes.

The sulfonamide functional group is a well-established pharmacophore known for its presence in a wide array of enzyme inhibitors. Sulfonamide derivatives have been synthesized and studied for their ability to inhibit various enzymes, including urease and carbonic anhydrase nih.gov. In such studies, the sulfonamide moiety often plays a critical role in coordinating with metal ions in the enzyme's active site or forming key hydrogen bonds with active site residues, thereby blocking the enzyme's catalytic function nih.gov.

While specific inhibitory data for this compound against a broad panel of enzymes is not extensively detailed, its chemical class is associated with significant enzyme-modulating activities. For instance, the parent compound methanesulfonamide is used in the synthesis of HMG-CoA reductase inhibitors. The general principle involves designing sulfonamide-containing molecules that can fit into the active site of a target enzyme, leading to a modulation of its activity.

The N-aryl sulfonamide scaffold is a common feature in ligands designed to interact with specific molecular targets, including G-protein coupled receptors (GPCRs) and other cell surface receptors. For example, complex biphenylsulfonamide derivatives have been developed as highly potent and selective antagonists for the endothelin-A (ETA) receptor nih.gov. In these molecules, the sulfonamide group acts as a critical linker and interaction point within the receptor's binding pocket.

The N-(2,4-dimethylphenyl) portion of the molecule contributes to the binding affinity and selectivity through hydrophobic and van der Waals interactions. The methyl groups at the 2 and 4 positions of the phenyl ring create a specific substitution pattern that can enhance binding to a complementary pocket on a protein surface, while potentially restricting the molecule's conformation to favor a bioactive state. These interactions are crucial for the molecule's ability to selectively recognize and bind to the active or allosteric sites of its protein targets.

By interacting with specific protein targets, small molecules like this compound can exert significant influence over entire biochemical pathways. A primary example of this is the regulation of the cell cycle, a fundamental process for cell proliferation. Key regulators of the cell cycle, such as protein kinases, are major targets for therapeutic intervention, particularly in oncology frontiersin.org.

Polo-like kinase 1 (Plk1) is a master regulator of mitosis, playing essential roles in mitotic entry, spindle assembly, and cytokinesis frontiersin.orgresearchgate.net. Inhibition of Plk1 disrupts the normal progression of the cell cycle, leading to mitotic arrest and often cell death (apoptosis) nih.govselleckchem.com. Therefore, small molecules that inhibit Plk1 can effectively halt the proliferation of rapidly dividing cells, such as cancer cells. The activity of this compound as an inhibitor of a specific domain of Plk1 directly implicates it in the modulation of the mitotic pathway.

Targeting protein-protein interactions (PPIs) has emerged as a promising strategy in drug discovery for a wide range of diseases nih.govrsc.org. PPIs are fundamental to most cellular processes, and their dysregulation is often associated with disease states. Small molecules that can disrupt these interactions are valuable as both research tools and potential therapeutics nih.gov.

The function of many proteins, including kinases like Plk1, depends on their ability to interact with other proteins. Plk1's ability to localize to specific subcellular structures and phosphorylate its substrates is mediated by a C-terminal protein-protein interaction domain known as the Polo-Box Domain (PBD) nih.govnih.gov. The interaction between the PBD and its binding partners is a classic example of a PPI that is critical for protein function. Therefore, small molecules that block this specific interaction act as PPI inhibitors.

This compound has been identified as an inhibitor of the Polo-Box Domain (PBD) of Plk1. The PBD is a phosphopeptide-binding domain that is essential for Plk1's function, directing the kinase to its specific locations and substrates during mitosis researchgate.netnih.gov. Targeting the PBD offers an alternative to inhibiting the kinase's ATP-binding site, with the potential for greater selectivity, as the PBD is unique to the Polo-like kinase family nih.gov.

The discovery of small-molecule PBD inhibitors, such as Poloxin and thymoquinone, demonstrated that this PPI domain is a druggable target researchgate.netnih.gov. These inhibitors function by competitively binding to the PBD, preventing it from docking onto its phosphorylated protein partners. This disruption of Plk1 localization and substrate recognition leads to defects in spindle formation, chromosome alignment, and ultimately, mitotic arrest and apoptosis medchemexpress.com. This compound acts through this mechanism, functioning as a non-ATP competitive inhibitor of Plk1 by specifically blocking the function of the PBD.

The table below compares different inhibitors that target the Plk1 PBD, highlighting their inhibitory concentrations.

| Compound Name | Target Domain | IC₅₀ | Notes |

| Poloxin | Plk1 PBD | ~4.8 µM | Exhibits some cross-reactivity with Plk2 and Plk3 PBDs. selleckchem.commedchemexpress.com |

| T521 | Plk1 PBD | ~90 µM (ELISA) | Shows high selectivity for Plk1 PBD over Plk2 and Plk3 PBDs. researchgate.net |

| Thymoquinone | Plk1 PBD | - | Identified as a PBD inhibitor, but some studies suggest it may be a non-specific protein alkylator. researchgate.netnih.gov |

Structure-Activity Relationship (SAR) Studies for Rational Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug design, providing critical insights into how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, SAR analyses focus on elucidating the roles of specific functional groups and their spatial arrangements to guide the rational design of molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Analysis of Substituent Effects on Molecular Conformation and Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure, or conformation, which dictates how it interacts with its biological target. In this compound, the conformation of the N-H bond is reported to be syn to the ortho-methyl substituent on the phenyl ring. This arrangement places the amide hydrogen atom on one side of the benzene ring's plane, while the methanesulfonyl group resides on the opposite side, making the hydrogen atom readily available to interact with a receptor molecule researchgate.net.

The substitution pattern on the phenyl ring and modifications to the methanesulfonamide group are critical determinants of both conformation and activity. Altering these substituents can induce significant changes through steric and electronic effects.

Electronic Effects : The addition of electron-withdrawing groups (e.g., halogens like -F, -Cl) or electron-donating groups (e.g., -CH3, -OCH3) to the phenyl ring can alter the acidity of the N-H proton and the electron density of the entire molecule. These changes can influence binding affinity with biological targets. For instance, in related sulfonamide derivatives designed as anticonvulsants, the introduction of a fluorine atom at the para-position of a benzene ring led to a highly potent compound researchgate.netnih.gov.

Lipophilicity : Substituents also modify the molecule's lipophilicity (fat-solubility), which affects its ability to cross cell membranes and reach its target. The addition of alkyl or halogen groups generally increases lipophilicity.

The following table summarizes SAR findings from studies on functionally related aryl sulfonamide derivatives, illustrating the impact of substituents on biological activity.

| Parent Scaffold | Substituent (R) | Position | Observed Biological Activity | Reference |

| N-Aryl Sulfonamide | -H | para | Baseline Activity | researchgate.netnih.gov |

| N-Aryl Sulfonamide | -CH3 | para | Promising Anticonvulsant Activity | researchgate.netnih.gov |

| N-Aryl Sulfonamide | -F | para | Most Potent Anticonvulsant Activity | researchgate.netnih.gov |

| N-Aryl Sulfonamide | -Cl | para | Moderate Anticonvulsant Activity | researchgate.netnih.gov |

| 3,4-diaryl-2-imino-4-thiazoline | Methanesulfonamide attached to a complex diaryl system | N/A | Significant Anti-inflammatory Activity | nih.gov |

This table is generated based on data from related sulfonamide compound series to illustrate general principles of substituent effects.

Principles for Rational Molecular Design to Enhance Selectivity and Potency

Rational molecular design utilizes SAR data to strategically modify a lead compound, such as this compound, to optimize its therapeutic properties. The goal is to enhance its potency (the amount of substance needed to produce a given effect) and selectivity (the degree to which it acts on a given site relative to other sites).

Key principles for the rational design of derivatives include:

Targeted Phenyl Ring Substitution : Based on SAR, the phenyl ring is a prime location for modification. Introducing small, electronegative substituents like fluorine at the para-position has proven effective in related series researchgate.netnih.gov. This suggests that exploring a range of electron-withdrawing and electron-donating groups at the unoccupied 3, 5, and 6 positions of the dimethylphenyl ring could modulate activity.

Bioisosteric Replacement : The methanesulfonyl group (-SO2CH3) can be replaced by other groups with similar physical or chemical properties (bioisosteres) to improve potency or pharmacokinetics. For example, replacing the methyl group with a trifluoromethyl group (-CF3) could enhance metabolic stability and binding affinity. The entire sulfonamide moiety could be replaced by other hydrogen bond accepting groups to probe interactions with a target.

Conformational Rigidity : Introducing structural constraints can lock the molecule into its bioactive conformation, reducing the entropic penalty upon binding and thus increasing affinity. This could be achieved by incorporating the sulfonamide into a ring system or introducing bulky groups that restrict bond rotation.

Scaffold Hopping and Hybridization : The core this compound structure can be combined with other known pharmacophores (the essential features of a molecule responsible for its biological activity). This hybridization strategy aims to create novel molecules that retain the desirable properties of the parent compound while gaining new, beneficial interactions with the target, potentially leading to a different mechanism of action or improved selectivity nih.gov.

Hydrogen Bonding Preferences and their Role in Molecular Recognition

Molecular recognition, the specific interaction between two or more molecules, is the foundation of biological activity. Hydrogen bonds are among the most critical non-covalent interactions governing this process, providing both stability and specificity to the ligand-protein complex researchgate.net.

The this compound scaffold possesses distinct hydrogen bonding capabilities:

Hydrogen Bond Donor : The sulfonamide group contains a secondary amine proton (-NH-), which serves as a potent hydrogen bond donor. The orientation of this N-H bond, away from the bulk of the methanesulfonyl group, makes it highly accessible for forming interactions with hydrogen bond acceptors on a biological target researchgate.net.

Hydrogen Bond Acceptors : The two oxygen atoms of the sulfonyl group (-SO2-) are strong hydrogen bond acceptors. Their geometry allows them to accept hydrogen bonds from donor groups on a receptor, such as the hydroxyl groups of serine or threonine or the amide protons of the protein backbone.

The table below details the hydrogen bonding potential of this compound.

| Functional Group | Atom(s) | Role | Potential Interaction Partner (in a Protein) |

| Sulfonamide Amine | N-H | Donor | Carbonyl oxygen (backbone, Asn, Gln); Hydroxyl oxygen (Ser, Thr, Tyr); Carboxylate oxygen (Asp, Glu) |

| Sulfonyl | S(=O )2 | Acceptor | Amide proton (backbone); Hydroxyl proton (Ser, Thr, Tyr); Amine proton (Lys, Arg); Thiol proton (Cys) |

The precise arrangement and nature of these hydrogen bonds determine the molecule's orientation within its binding site, underpinning its biological function and providing a clear rationale for the design of new analogues with modified interaction profiles.

Future Directions and Emerging Research Avenues for N 2,4 Dimethylphenyl Methanesulfonamide Research

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Structural Insights

Future research will benefit significantly from the integration of advanced spectroscopic methods and high-level computational calculations to achieve a more profound understanding of the molecular structure and dynamics of N-(2,4-dimethylphenyl)methanesulfonamide. While classical techniques have provided foundational data, newer methods can offer unprecedented detail.

Spectroscopic Advancements: Techniques such as two-dimensional NMR (COSY, HSQC, HMBC), solid-state NMR, and advanced mass spectrometry can elucidate complex structural features and intermolecular interactions. X-ray crystallography remains a cornerstone for determining solid-state conformation. For instance, studies on analogous compounds like N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide have successfully used X-ray diffraction to determine precise molecular geometries, including torsion angles and the dihedral angle between aromatic rings. nih.gov A similar detailed analysis of this compound would provide a crucial experimental benchmark for computational models.

Computational Chemistry: Density Functional Theory (DFT) calculations have become indispensable for supplementing experimental data. mdpi.comnih.gov Future studies should employ DFT with various functionals and basis sets to predict and analyze vibrational frequencies (FT-IR, Raman), NMR chemical shifts (¹H and ¹³C), and electronic properties. nih.govresearchgate.net Such computational analyses can help assign experimental spectra with greater accuracy and provide insights into the molecule's reactivity, stability, and potential non-covalent interactions. mdpi.com Comparing the computationally derived parameters with experimental values provides a robust validation of the theoretical models.

Interactive Data Table: Comparison of Structural Parameters in Related Sulfonamides Below is a sample data table showcasing the type of structural parameters that can be compared to gain deeper insights.

| Compound | C—SO2—NH—C Torsion Angle (°) | Dihedral Angle Between Rings (°) | Reference |

| N-(2,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide | 66.5 (2) | 41.0 (1) | nih.gov |

| N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide | -61.0 (2) | 49.4 (1) | nih.gov |

| N-(2,3-dimethylphenyl)benzenesulfonamide (Molecule 1) | 70.1 (2) | - | nih.gov |

| N-(2,3-dimethylphenyl)benzenesulfonamide (Molecule 2) | -66.0 (2) | - | nih.gov |

This table is illustrative and can be expanded as more derivatives are synthesized and analyzed.

Development of Novel Synthetic Methodologies for Tailored Derivatives

The classical synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. frontiersrj.com While effective, this method can be limited by the availability or stability of the required sulfonyl chloride precursors. frontiersrj.comrsc.org The development of more efficient, versatile, and environmentally friendly synthetic routes is a key future direction.

Modern Synthetic Approaches:

Metal-Free Synthesis: Recent advancements include metal-free methods, such as the oxidation of sulfenamides or the use of sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). thieme-connect.com These approaches often offer milder reaction conditions and broader functional group tolerance. thieme-connect.com

Transition-Metal Catalysis: The use of transition metals (e.g., copper, ruthenium, cobalt) can catalyze C-H amination or cross-coupling reactions, providing novel pathways to construct the C-N or S-N bonds central to the sulfonamide structure. thieme-connect.com

One-Pot Procedures: Methodologies that combine multiple reaction steps into a single pot, such as the in-situ generation of sulfonyl chloride from thiols followed by reaction with an amine, improve efficiency and reduce waste. ekb.eg